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4-carboxylate

Cat. No.: B11768865

Get Quote

Introduction & Mechanistic Rationale

Morpholine derivatives, including amorolfine and fenpropimorph, constitute a highly effective

class of antifungal agents distinguished by their dual-target mechanism within the fungal 1[1].
While traditional azole antifungals target lanosterol 14a-demethylase (ERG11), morpholines act
further downstream, competitively inhibiting two critical enzymes:2[2].

This dual inhibition prevents the synthesis of ergosterol—a sterol essential for maintaining
fungal cell membrane fluidity and integrity—and forces a 3[3]. Consequently, abnormal,
sterically nonplanar sterol intermediates, primarily4, accumulate within the membrane[4]. The
synergistic effect of ergosterol depletion and toxic ignosterol accumulation disrupts membrane
architecture, induces aberrant chitin deposition, and ultimately exerts a potent 5[5].
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Dual inhibition of ERG24 and ERG2 by morpholines causes ergosterol depletion.
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Structural Optimization: The Bioisosterism Strategy

Despite their potent in vitro activity, first-generation morpholines like amorolfine are largely
restricted to topical applications (e.g., nail lacquers for onychomycosis) due to 1[1]. To
overcome these pharmacokinetic limitations, drug development professionals have heavily
utilized bioisosterism.

A prominent strategy involves the synthesis of 6, where specific carbon atoms in the
morpholine framework are replaced with silicon[6]. Because silicon shares the same valency as
carbon but possesses a larger covalent radius and lower electronegativity, this substitution
enhances the molecule's lipophilicity and membrane penetration without fundamentally altering
its binding geometry at the ERG24 and ERG2 active sites, resulting in 7[7].

Quantitative Data: Antifungal Efficacy

Table 1: Comparative MIC values of Morpholine Derivatives against Candida species.
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Target C. albicans C. glabrata Pharmacologic

Compound
Enzyme(s) MIC (pg/mL) MIC (pg/mL) al Notes

High topical
efficacy; limited

Amorolfine ERG24, ERG2 0.01-0.1 0.03-0.25 systemic use due
to protein
binding.

Primarily

agricultural;
Fenpropimorph ERG24, ERG2 1.0-4.0 2.0-8.0 serves as a

baseline scaffold

for derivatives.

Silicon-
incorporated
derivative
Sila-analogue 24 ERG24, ERG2 0.25-0.5 05-1.0 demonstrating
enhanced
systemic

potential.

(Data synthesized from standard susceptibility testing profiles of morpholine derivatives).

Experimental Protocols
Protocol 1: CLSI M27 Broth Microdilution for MIC
Determination

Causality & Rationale: The8 is the authoritative standard for yeast susceptibility testing[8].
Morpholine derivatives contain a basic amine group (pKa ~7-8). Therefore, strict pH control
using MOPS buffer is non-negotiable; minor pH fluctuations will alter the drug's ionization state,
drastically skewing its ability to cross the fungal cell wall and yielding artificially high or low MIC

values.
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Step-by-step workflow for CLSI M27 broth microdilution MIC determination.
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Workflow:

e Inoculum Preparation: Subculture Candida spp. on Sabouraud Dextrose Agar (SDA) for 24
hours at 35°C. Suspend 5 distinct colonies in sterile saline (0.85%). Adjust turbidity to a 0.5
McFarland standard.

e Media Preparation: Prepare RPMI 1640 medium (with L-glutamine, without bicarbonate)
buffered to 9[9].

o Self-Validation Check: Verify pH is exactly 7.0 £ 0.1 at room temperature prior to sterile
filtration.

e Drug Dilution: Prepare a 100x stock of the morpholine derivative in DMSO. Perform 2-fold
serial dilutions in RPMI 1640 to achieve final well concentrations ranging from 0.008 to 16
pg/mL.

o Self-Validation Check: Ensure final DMSO concentration does not exceed 1% to prevent
solvent-induced cytotoxicity.

 Inoculation & Incubation: Dilute the standardized suspension 1:1000 in RPMI 1640. Add 100
uL of this working suspension to 100 uL of the drug dilutions in a 96-well U-bottom microtiter
plate. Incubate at 35°C for 24-48 hours.

o Endpoint Determination: Visually determine the MIC as the lowest concentration that inhibits
100% of visible growth.

o Self-Validation Check: Include a drug-free growth control well and a sterile medium control
well. The assay is only valid if the growth control exhibits distinct turbidity and the sterile
control remains perfectly clear.

Protocol 2: Target Validation via Sterol Extraction and
GC-MS Profiling

Causality & Rationale: To confirm that a novel morpholine derivative successfully engages
ERG24 and ERG2, researchers must quantify the intracellular sterol profile. Direct lipid
extraction is insufficient because many sterols are esterified and stored in lipid droplets. 6 is
required to hydrolyze these esters, releasing free sterols for accurate GC-MS quantification[6].
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The diagnostic biochemical footprint of morpholine action is a high ignosterol-to-ergosterol
ratio.

Workflow:

Treatment: Grow C. albicans in 50 mL YPD broth to early exponential phase (OD600 ~0.5).
Add the morpholine derivative at 0.5x MIC. Incubate for 4 hours at 30°C with shaking.

Harvest & Saponification: Centrifuge cells at 4,000 x g for 5 min. Wash twice with sterile
distilled water. Resuspend the wet pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH
in 60% ethanol). Incubate in an 85°C water bath for 1 hour to saponify lipids.

Extraction: Cool the mixture to room temperature. Add 1 mL of sterile water and 3 mL of n-
heptane. Vortex vigorously for 3 minutes to partition the non-saponifiable sterols into the
organic (upper) phase.

Phase Separation: Centrifuge at 2,000 x g for 5 minutes. Carefully extract the upper n-
heptane layer and transfer to a clean borosilicate glass vial.

GC-MS Analysis: Inject 1 pL of the heptane extract into a GC-MS equipped with a DB-5MS
capillary column. Use a temperature gradient from 150°C to 300°C.

o Self-Validation Check: Run a pure ergosterol standard before the experimental samples to
calibrate the retention time and confirm the m/z 396 molecular ion peak. This ensures the
GC-MS is properly tuned and prevents misidentification of complex sterol isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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